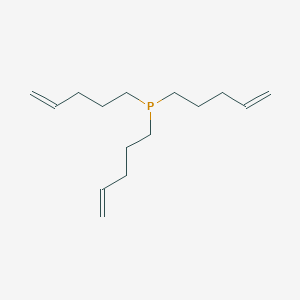

Tri(pent-4-en-1-yl)phosphane

CAS No.: 62269-18-5

Cat. No.: VC20627963

Molecular Formula: C15H27P

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62269-18-5 |

|---|---|

| Molecular Formula | C15H27P |

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | tris(pent-4-enyl)phosphane |

| Standard InChI | InChI=1S/C15H27P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-6H,1-3,7-15H2 |

| Standard InChI Key | BASCGUOUCBUDRF-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCP(CCCC=C)CCCC=C |

Introduction

Structural and Electronic Characteristics

Tri(pent-4-en-1-yl)phosphane adopts a trigonal pyramidal geometry at the phosphorus center, with bond angles approximating 98–102° due to lone pair repulsion . Each pent-4-en-1-yl group consists of a five-carbon chain terminating in a double bond at the 4-position, introducing both steric bulk and π-electron density near the phosphorus atom. The unsaturated substituents enable potential secondary interactions in metal coordination, such as η²-alkene binding or conjugation effects that modulate electron donation .

Spectroscopic Properties

While direct spectroscopic data for this compound are scarce, analogous trialkenylphosphines exhibit distinct NMR signatures. The P NMR chemical shift is anticipated near −20 to −5 ppm, consistent with electron-donating alkyl/alkenyl substituents . H and C NMR would reveal resonances for the allylic protons (δ 5.2–5.8 ppm) and carbons (δ 115–130 ppm), alongside signals for the methylene and methyl groups .

Electronic Effects

Synthetic Routes

Grignard-Based Alkylation

The most feasible synthesis involves reacting phosphorus trichloride (PCl₃) with pent-4-en-1-ylmagnesium bromide under inert conditions, as exemplified by trivinylphosphine oxide syntheses :

Key considerations include:

-

Temperature Control: Maintaining sub-zero temperatures (−78°C) to prevent side reactions such as alkene polymerization .

-

Stoichiometry: A 3:1 molar ratio of Grignard reagent to PCl₃ ensures complete substitution.

-

Workup: Quenching with ammonium chloride and purification via fractional distillation or column chromatography .

Alternative Methods

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₅H₂₇P |

| Molar Mass (g/mol) | 238.35 |

| Density (g/cm³) | ~0.89 (estimated) |

| Boiling Point (°C) | 180–200 (extrapolated) |

| Solubility | Insoluble in water; soluble in THF, ether |

| Stability | Air-sensitive, pyrophoric |

Safety Notes:

-

Toxicity: Acute inhalation toxicity (LC₅₀ ~50 ppm for analogous phosphines) .

-

Handling: Requires Schlenk techniques or glovebox use under N₂/Ar atmosphere.

Catalytic Applications

Transition Metal Coordination

Tri(pent-4-en-1-yl)phosphane’s strong σ-donor capacity makes it suitable for stabilizing electron-rich metal complexes. For example:

-

Pd(0) Catalysts: May enhance oxidative addition rates in cross-coupling reactions .

-

Ni(I/II) Complexes: Potential use in C–H activation or hydrogenation .

Asymmetric Catalysis

Chiral variants of this ligand, if synthesized, could mirror the enantioselectivity of Me-DuPhos in desymmetrizing Wittig reactions . The alkenyl groups might enable supramolecular interactions to induce asymmetry.

Stability and Reactivity

Thermal Decomposition

At elevated temperatures (>150°C), β-hydride elimination could generate phosphine oxide and alkenes:

Oxidative Pathways

Exposure to O₂ leads to rapid oxidation to tri(pent-4-en-1-yl)phosphine oxide, a process exothermic enough to ignite the compound .

Future Directions

-

Ligand Design: Modifying the alkenyl chain length or introducing stereocenters could optimize metal-ligand interactions.

-

Photocatalysis: The π-system might facilitate light-driven charge transfer in Ru or Ir complexes.

-

Environmental Impact: Degradation products and ecotoxicity profiles require assessment, paralleling studies on halogenated DBPs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume